molecular formula C12H10O3 B14855030 3-(Benzo[d]furan-2-yl)acrylic acid methyl ester

3-(Benzo[d]furan-2-yl)acrylic acid methyl ester

Cat. No.: B14855030
M. Wt: 202.21 g/mol
InChI Key: AEIWLZWROAICTP-UHFFFAOYSA-N
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Description

(2E)-methyl 3-(2-benzofuranyl)propenoate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of (2E)-methyl 3-(2-benzofuranyl)propenoate consists of a benzofuran ring attached to a propenoate group, making it a compound of interest for researchers studying heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives, including (2E)-methyl 3-(2-benzofuranyl)propenoate, often utilizes scalable synthetic routes that ensure high purity and yield. These methods may involve catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-methyl 3-(2-benzofuranyl)propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzofuran ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.

Mechanism of Action

The mechanism of action of (2E)-methyl 3-(2-benzofuranyl)propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-methyl 3-(2-benzofuranyl)propenoate is unique due to its specific structure, which combines a benzofuran ring with a propenoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-(1-benzofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C12H10O3/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-8H,1H3

InChI Key

AEIWLZWROAICTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2O1

Origin of Product

United States

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